molecular formula C10H18N2O B3100953 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1380386-77-5

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B3100953
CAS No.: 1380386-77-5
M. Wt: 182.26
InChI Key: WYEOILWMDWYNGG-UHFFFAOYSA-N
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Description

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one is a chemical compound with the molecular formula C10H18N2O. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one typically involves the reaction of appropriate amines with cyclic ketones under specific conditions. One common method includes the use of N-alkylation reactions where the nitrogen atoms in the amine react with the carbonyl group of the ketone, forming the spiro structure . The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of substituted derivatives depending on the nucleophile used .

Scientific Research Applications

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one is unique due to its specific spiro structure and the presence of both nitrogen and oxygen atoms within the rings. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Biological Activity

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound that has garnered attention for its diverse biological activities. The compound has a unique molecular structure characterized by its spiro-connected bicyclic framework, which plays a crucial role in its interaction with various biological targets. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

  • Molecular Formula : C10H18N2O
  • Molecular Weight : 182.26 g/mol
  • CAS Number : 1380386-77-5

The primary mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity :
    • The compound primarily targets Receptor Interacting Protein Kinase 1 (RIPK1) and inhibits its kinase activity, thereby blocking the necroptosis pathway, which is a form of programmed cell death associated with inflammation and cell injury .
  • Dual Inhibition of TYK2/JAK1 :
    • It has been identified as a potent dual inhibitor of TYK2 and JAK1 kinases, which are critical in mediating inflammatory responses. This inhibition can lead to reduced inflammation in various disease models .

Biochemical Pathways

The interaction of this compound with RIPK1 and TYK2/JAK1 affects several biochemical pathways:

  • Necroptosis Pathway : By inhibiting RIPK1, the compound prevents necroptosis, protecting cells from death.
  • Inflammatory Response Regulation : In models of inflammatory bowel disease, the compound has been shown to modulate gene expression related to inflammation and immune response .

In Vitro Studies

Research indicates that this compound demonstrates significant metabolic stability and sustained activity in biological systems. It effectively inhibits kinase activity at lower doses without major adverse effects .

In Vivo Studies

In spontaneously hypertensive rats, the administration of derivatives related to this compound resulted in a notable reduction in blood pressure without affecting normotensive rats significantly . This suggests a selective action that could be beneficial in treating hypertension.

Case Studies

A study exploring the effects of this compound derivatives found that specific modifications enhanced their inhibitory activity against soluble epoxide hydrolase (sEH), indicating potential for treating hypertension and possibly other cardiovascular diseases .

Summary Table of Biological Activities

Biological ActivityTargetEffect
Inhibition of RIPK1RIPK1Prevents necroptosis
Dual inhibitionTYK2/JAK1Reduces inflammatory responses
Blood pressure regulationsEHLowers blood pressure in hypertensive models

Properties

IUPAC Name

2-ethyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-2-12-8-10(7-9(12)13)3-5-11-6-4-10/h11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEOILWMDWYNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCNCC2)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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